molecular formula C20H23N3O2 B2426183 6-Cyclopropyl-2-[1-(2-phenylacetyl)piperidin-4-yl]pyridazin-3-one CAS No. 2379994-16-6

6-Cyclopropyl-2-[1-(2-phenylacetyl)piperidin-4-yl]pyridazin-3-one

Cat. No. B2426183
CAS RN: 2379994-16-6
M. Wt: 337.423
InChI Key: FZGNOMUXTVDOJN-UHFFFAOYSA-N
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Description

“6-Cyclopropyl-2-[1-(2-phenylacetyl)piperidin-4-yl]pyridazin-3-one” is a complex organic compound. It contains a pyridazinone ring, which is a type of heterocyclic compound. The molecule also features a piperidine ring, which is a common motif in many pharmaceuticals . The phenylacetyl group is a two-carbon linker with a phenyl ring, which is a common structural motif in medicinal chemistry due to its ability to interact with various biological targets.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques can provide information about the types of atoms in the molecule, their connectivity, and the overall molecular weight .

properties

IUPAC Name

6-cyclopropyl-2-[1-(2-phenylacetyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c24-19-9-8-18(16-6-7-16)21-23(19)17-10-12-22(13-11-17)20(25)14-15-4-2-1-3-5-15/h1-5,8-9,16-17H,6-7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGNOMUXTVDOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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